molecular formula C13H20N2 B1269474 N-benzyl-1-methylpiperidin-4-amine CAS No. 194538-07-3

N-benzyl-1-methylpiperidin-4-amine

Cat. No.: B1269474
CAS No.: 194538-07-3
M. Wt: 204.31 g/mol
InChI Key: RCMXNLSUDHVDJU-UHFFFAOYSA-N
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Description

N-benzyl-1-methylpiperidin-4-amine: is a chemical compound with the molecular formula C13H20N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-benzyl-1-methylpiperidin-4-amine involves the reductive amination of 1-methylpiperidin-4-one with benzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    N-Alkylation: Another approach involves the N-alkylation of 1-methylpiperidin-4-amine with benzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-1-methylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-benzyl-1-methylpiperidin-4-amine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based molecules with biological targets.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting the central nervous system. Its derivatives are investigated for their potential as analgesics, antipsychotics, and antidepressants.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances the lipophilicity of the molecule, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 1-benzyl-N-methylpiperidin-4-amine
  • 1-benzyl-4-(methylamino)piperidine
  • N-benzyl-4-methylpiperidine

Comparison:

  • 1-benzyl-N-methylpiperidin-4-amine: Similar in structure but may have different pharmacological properties due to variations in the position of the methyl group.
  • 1-benzyl-4-(methylamino)piperidine: This compound has a similar core structure but differs in the substitution pattern, which can affect its reactivity and biological activity.
  • N-benzyl-4-methylpiperidine: Lacks the additional nitrogen atom in the piperidine ring, which can lead to differences in chemical reactivity and potential applications.

N-benzyl-1-methylpiperidin-4-amine stands out due to its unique combination of a benzyl group and a methylated piperidine ring, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMXNLSUDHVDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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